Nafcillin
Overview
Description
Nafcillin is a semi-synthetic penicillin derived from the penicillin nucleus, 6-aminopenicillanic acid . It is a narrow-spectrum beta-lactam antibiotic drug that is resistant to inactivation by the enzyme penicillinase (beta-lactamase) . It is used to treat infections caused by Gram-positive bacteria, particularly species of staphylococci that are resistant to other penicillins .
Synthesis Analysis
The synthesis of Nafcillin involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride in the presence of triethylamine . The process generates related compounds of Nafcillin during the preparation of the Nafcillin bulk drug .Molecular Structure Analysis
The chemical name of nafcillin sodium is Monosodium (2S,5R,6R)-6- (2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0] heptane-2-carboxylate monohydrate . The structural formula of nafcillin sodium is provided in the source .Chemical Reactions Analysis
There is evidence that nafcillin induces cytochrome P-450 enzymes, specifically CYP2C9 . Several drugs with a narrow therapeutic window, such as warfarin and nifedipine, are metabolized by CYP2C9 .Physical And Chemical Properties Analysis
Nafcillin is a small molecule with an average weight of 414.475 and a monoisotopic weight of 414.124942514 . Its chemical formula is C21H22N2O5S . The calculated molecular properties suggest that it follows the Lipinski Rule-of-Five profile or ‘druglikeness’ .Scientific Research Applications
Interactions with Other Substances :
- Nafcillin's interaction with warfarin, a commonly used anticoagulant, has been studied. It's found that nafcillin can significantly affect warfarin's efficacy due to its influence on liver enzymes responsible for warfarin metabolism (King et al., 2018).
- Similarly, nafcillin's potential interaction with nifedipine, a medication used for high blood pressure and angina, has been explored. Nafcillin appears to increase the clearance of nifedipine, suggesting its potent inducing effect on cytochrome P-450 enzymes (Lang et al., 2003).
Treatment of Specific Infections :
- Nafcillin has been used in combination with other antibiotics for treating methicillin-resistant Staphylococcus aureus (MRSA) infections. It enhances the killing of MRSA by innate host defense peptides, showing potential as an adjunctive therapy in difficult-to-treat infections (Sakoulas et al., 2013).
Impact on Human Health :
- Research has indicated that nafcillin can cause hypokalemia, a condition characterized by low potassium levels in the blood. This effect seems related to nafcillin acting as a non-reabsorbable anion, leading to increased potassium excretion (Qua & Tan, 2009).
- In terms of drug safety, nafcillin has been compared with other antibiotics like cefazolin. It appears that nafcillin has a higher rate of adverse events leading to drug discontinuation, emphasizing the need for careful monitoring during its use (Youngster et al., 2014).
Removal from Water Sources :
- One study has examined the effective removal of nafcillin from water using advanced electrochemical oxidation processes followed by anaerobic biological digestion. This research is significant in understanding how to mitigate the environmental impact of antibiotics like nafcillin (Vidal et al., 2018).
Molecular Interactions :
- Nafcillin's molecular interactions have been explored, particularly in the context of its binding to specific proteins. For instance, molecular docking analysis of nafcillin analogues with Staphylococcus aureus enterotoxin I has been conducted to understand these interactions at a molecular level (Selvaraj et al., 2020).
Drug Delivery Systems :
- Nafcillin has also been studied in the context of drug delivery systems. Research into nafcillin-loaded poly(dl-lactide-co-glycolide) nanoparticles has shown promise for treating Staphylococcus aureus-mediated osteomyelitis, a bone infection (Pillai et al., 2008).
Safety And Hazards
Nafcillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Serious toxicity is unlikely following large doses of nafcillin . Acute ingestion of large doses of nafcillin may cause nausea, vomiting, diarrhea, and abdominal pain . Acute oliguric renal failure and hematuria may occur following large doses .
properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAPZOUDXCDGIF-FRFVDRIFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147-52-4 (Parent) | |
Record name | Nafcillin Sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00904716 | |
Record name | Nafcillin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>65.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Nafcillin sodium | |
CAS RN |
985-16-0 | |
Record name | Nafcillin Sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nafcillin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [2S-(2α,5α,6β)]-6-[[(2-ethoxy-1-naphthyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFCILLIN SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY07234TTS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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